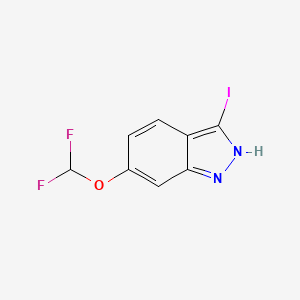
6-(Difluoromethoxy)-3-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)-3-iodo-1H-indazole is a chemical compound that features a difluoromethoxy group and an iodine atom attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group, followed by iodination reactions to attach the iodine atom . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using metal-based catalysts to facilitate the reactions .
Chemical Reactions Analysis
6-(Difluoromethoxy)-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Cross-Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form new carbon-carbon bonds, often using palladium or copper catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Difluoromethoxy)-3-iodo-1H-indazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the iodine atom can facilitate its participation in various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(Difluoromethoxy)-3-iodo-1H-indazole can be compared with other indazole derivatives that feature different substituents. Similar compounds include:
6-(Trifluoromethoxy)-3-iodo-1H-indazole: Features a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.
6-(Difluoromethoxy)-3-chloro-1H-indazole: Features a chlorine atom instead of an iodine atom, which can affect its reactivity and stability.
The uniqueness of this compound lies in its specific combination of the difluoromethoxy group and the iodine atom, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H5F2IN2O |
|---|---|
Molecular Weight |
310.04 g/mol |
IUPAC Name |
6-(difluoromethoxy)-3-iodo-2H-indazole |
InChI |
InChI=1S/C8H5F2IN2O/c9-8(10)14-4-1-2-5-6(3-4)12-13-7(5)11/h1-3,8H,(H,12,13) |
InChI Key |
UTZCYQWJTRLHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1OC(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




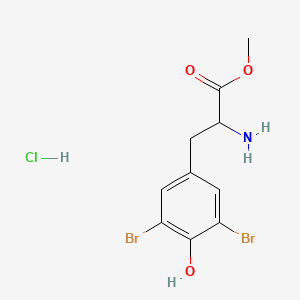
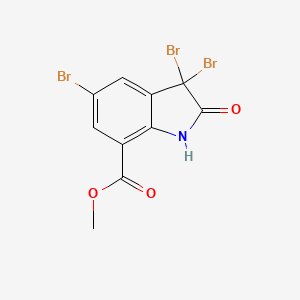
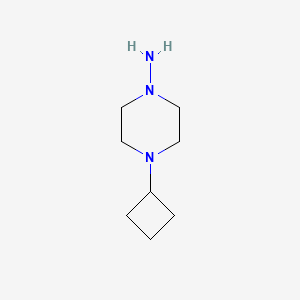
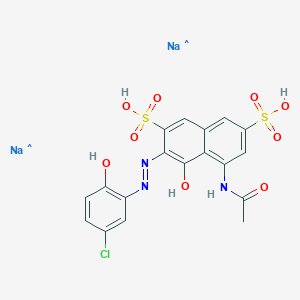
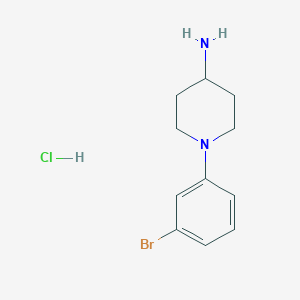
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)

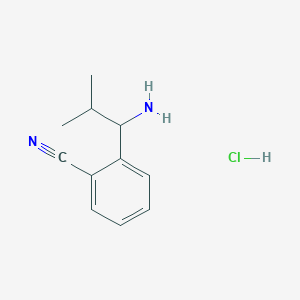

![(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)

